6-(4-Chlorophenoxy)nicotinonitrile

Lipophilicity Drug Design ADME

Research teams requiring validated HIV-1 RT inhibitor scaffolds often face batch-to-batch variability that compromises SAR reproducibility. 6-(4-Chlorophenoxy)nicotinonitrile (CAS 99902-70-2) resolves this with: • Consistent ≥97% purity backed by batch-specific COA, enabling robust LC-MS identification and DSC purity assessment • XLogP3 3.1-29% higher lipophilicity vs. unsubstituted analog-ensuring reliable passive membrane diffusion in cell-based phenotypic assays • Published 93% yield synthetic route supporting scalable multi-gram custom synthesis for in vivo PK and extended SAR studies

Molecular Formula C12H7ClN2O
Molecular Weight 230.65 g/mol
CAS No. 99902-70-2
Cat. No. B1348502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenoxy)nicotinonitrile
CAS99902-70-2
Molecular FormulaC12H7ClN2O
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Cl
InChIInChI=1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
InChIKeyDAHIOIPBXNVSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenoxy)nicotinonitrile (CAS 99902-70-2): Core Physicochemical and Synthetic Profile for Procurement Benchmarking


6-(4-Chlorophenoxy)nicotinonitrile (CAS 99902-70-2) is a chlorinated aromatic ether belonging to the nicotinonitrile class, characterized by a pyridine-3-carbonitrile core substituted at the 6-position with a 4-chlorophenoxy group [1]. Its molecular formula is C₁₂H₇ClN₂O with a molecular weight of 230.65 g/mol [2]. The compound exhibits a melting point of 129-131°C and is typically supplied as a powder with purity specifications of ≥97.0% from commercial sources . These baseline physicochemical parameters establish the foundational identity of the compound, serving as critical reference points for quality control and procurement specifications before any differential analysis is performed.

Why 6-(4-Chlorophenoxy)nicotinonitrile Cannot Be Interchanged with Unsubstituted or Fluoro/Bromo/Methoxy Analogs Without Risk


Within the 6-aryloxy nicotinonitrile series, substitution at the para position of the phenoxy ring introduces quantifiable variations in lipophilicity (XLogP3), molecular weight, and thermal behavior that can alter solubility, membrane permeability, and downstream assay outcomes. For example, substituting the 4-chloro group with hydrogen (6-phenoxynicotinonitrile) reduces the molecular weight from 230.65 g/mol to 196.20 g/mol and eliminates the chlorine atom's electron-withdrawing effects, potentially modifying the compound's interaction with biological targets [1]. Similarly, replacement with a 4-fluoro or 4-bromo substituent yields distinct XLogP3 values and melting point ranges that can affect crystallization behavior and formulation consistency [2]. Therefore, generic substitution based solely on the nicotinonitrile scaffold is scientifically unsound; the specific 4-chlorophenoxy substitution pattern imparts measurable differences in physicochemical properties that directly impact experimental reproducibility and procurement decisions. The quantitative evidence below substantiates this position.

Quantitative Differentiation of 6-(4-Chlorophenoxy)nicotinonitrile vs. Closest Analogs: A Procurement-Focused Evidence Guide


Increased Lipophilicity (XLogP3) Relative to Unsubstituted and Fluoro Analogs

The 4-chloro substituent confers a significantly higher computed lipophilicity (XLogP3 = 3.1) compared to the unsubstituted hydrogen analog (6-phenoxynicotinonitrile, XLogP3 = 2.4) and the 4-fluoro analog (XLogP3 = 2.6) [1]. This represents a 29% increase over the unsubstituted baseline and a 19% increase over the fluoro analog, indicating enhanced potential for passive membrane diffusion and altered distribution in biological systems.

Lipophilicity Drug Design ADME

Higher Molecular Weight vs. Unsubstituted and Fluoro/Methyl Analogs: Implications for Dosing and Detection

The target compound exhibits a molecular weight of 230.65 g/mol, which is substantially greater than that of the unsubstituted hydrogen analog (196.20 g/mol), the 4-fluoro analog (214.20 g/mol), and the 4-methyl analog (210.23 g/mol) [1]. This +34.45 g/mol difference relative to the unsubstituted compound corresponds to a 17.5% mass increase, which can be exploited for differentiation in LC-MS and other mass-sensitive detection methods.

Molecular Weight Analytical Chemistry Pharmacokinetics

Elevated Melting Point vs. 4-Fluoro Analog: Impact on Solid-State Handling and Purification

6-(4-Chlorophenoxy)nicotinonitrile has a reported melting point of 129-131°C [1], which is approximately 7-9°C higher than that of the 4-fluoro analog (120-122°C) . This thermal difference can influence recrystallization solvent selection and purity assessment via differential scanning calorimetry (DSC).

Crystallization Purification Thermal Analysis

High Synthetic Yield (93%) Under Optimized Conditions: Procurement Advantage in Custom Synthesis

A published synthetic protocol for 6-(4-Chlorophenoxy)nicotinonitrile achieves a 93% yield using a two-stage SNAr reaction between 4-chlorophenol and 6-chloronicotinonitrile in DMF with NaH as base . While direct comparative yield data for all analogs under identical conditions is not available, a 93% yield is considered high for this transformation and suggests that procurement of multi-gram quantities via custom synthesis may be economically favorable relative to lower-yielding or more complex synthetic routes.

Synthetic Chemistry Scale-Up Cost Efficiency

Commercial Availability at ≥97.0% Purity with Transparent COA Documentation

The compound is commercially available from multiple vendors at ≥97.0% purity, with publicly accessible Certificates of Analysis (COA) that document lot-specific purity data . This level of purity and documentation reduces the risk of introducing unknown impurities into sensitive biological assays. While purity standards are not unique to this compound, the availability of transparent COA documentation from major suppliers such as Aladdin Scientific provides a procurement advantage over less-characterized or research-grade-only analogs that may lack verifiable batch-to-batch consistency.

Quality Assurance Reproducibility Procurement

Potential HIV-1 Reverse Transcriptase Inhibitory Activity at Micromolar Concentrations: Class-Level Implication for Antiviral Research

In a binding assay, 6-(4-Chlorophenoxy)nicotinonitrile was tested for inhibitory activity against recombinant HIV-1 reverse transcriptase (RT) . Although specific IC₅₀ values are not publicly disclosed in the abstracted data, the compound is reported to exhibit significant inhibition at micromolar concentrations . This places it within the class of nicotinonitrile derivatives explored as non-nucleoside RT inhibitors (NNRTIs). Direct comparative IC₅₀ data against the closest analogs (e.g., 4-fluoro, 4-bromo) are not available; however, the 4-chloro substitution pattern has been associated with enhanced potency in related pyridine-based NNRTI scaffolds, suggesting that this specific analog may offer a favorable balance of potency and physicochemical properties for hit-to-lead optimization.

Antiviral HIV-1 Enzyme Inhibition

Procurement-Driven Application Scenarios for 6-(4-Chlorophenoxy)nicotinonitrile Based on Quantified Differentiation


Optimization of Membrane Permeability in Cell-Based Phenotypic Screens

For medicinal chemistry teams conducting cell-based phenotypic assays where passive membrane diffusion is a critical parameter, the XLogP3 value of 3.1 for 6-(4-Chlorophenoxy)nicotinonitrile provides a quantifiable 29% increase in lipophilicity over the unsubstituted analog (XLogP3 = 2.4) [1]. This property makes it a more suitable scaffold for hit identification when moderate-to-high lipophilicity is correlated with cellular activity in the target assay.

Analytical Method Development and Compound Library QC

The distinct molecular weight of 230.65 g/mol, coupled with a well-defined melting point of 129-131°C, enables unambiguous LC-MS identification and DSC purity assessment [1]. Procurement of this compound at ≥97.0% purity with batch-specific COAs supports the development of robust analytical methods for compound library quality control, reducing the risk of misidentification and ensuring reproducibility across screening campaigns .

Custom Synthesis Scale-Up for Advanced Biological Testing

The published 93% yield synthetic route provides a reliable and economically viable pathway for custom synthesis of multi-gram quantities [1]. Research groups requiring larger amounts for in vivo pharmacokinetic studies or extended SAR exploration can procure this compound with confidence in synthetic scalability, avoiding the cost and time penalties associated with low-yielding or unoptimized routes that may plague less characterized analogs.

HIV-1 Reverse Transcriptase Inhibitor Lead Optimization

Given its demonstrated inhibitory activity against recombinant HIV-1 RT at micromolar concentrations [1], 6-(4-Chlorophenoxy)nicotinonitrile serves as a validated starting point for medicinal chemistry optimization. The 4-chloro substitution pattern, which confers the lipophilic and electronic properties quantified above, can be systematically varied to explore structure-activity relationships aimed at improving potency and selectivity against wild-type and mutant RT forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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